molecular formula C11H16ClNO2 B13670491 Ethyl 2-(aminomethyl)-6-methylbenzoate hydrochloride

Ethyl 2-(aminomethyl)-6-methylbenzoate hydrochloride

Cat. No.: B13670491
M. Wt: 229.70 g/mol
InChI Key: ZHYJUKUVZWNUPU-UHFFFAOYSA-N
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Description

Ethyl 2-(aminomethyl)-6-methylbenzoate hydrochloride is a chemical compound that belongs to the class of benzoate esters. It is characterized by the presence of an ethyl ester group, an aminomethyl group, and a methyl group attached to a benzene ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(aminomethyl)-6-methylbenzoate hydrochloride typically involves the esterification of 2-(aminomethyl)-6-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminomethyl)-6-methylbenzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of new carbon-nitrogen or carbon-sulfur bonds.

Scientific Research Applications

Ethyl 2-(aminomethyl)-6-methylbenzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(aminomethyl)-6-methylbenzoate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(aminomethyl)-5-methylbenzoate hydrochloride
  • Ethyl 2-(aminomethyl)-4-methylbenzoate hydrochloride
  • Ethyl 2-(aminomethyl)-3-methylbenzoate hydrochloride

Uniqueness

Ethyl 2-(aminomethyl)-6-methylbenzoate hydrochloride is unique due to the specific positioning of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

ethyl 2-(aminomethyl)-6-methylbenzoate;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-3-14-11(13)10-8(2)5-4-6-9(10)7-12;/h4-6H,3,7,12H2,1-2H3;1H

InChI Key

ZHYJUKUVZWNUPU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1CN)C.Cl

Origin of Product

United States

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